

Application Note: Chiral Synthesis & Resolution of 1-Ethyl-2-methyl-1,4-diazepane

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Compound of Interest

Compound Name: 1-Ethyl-2-methyl-1,4-diazepane

CAS No.: 1267599-58-5

Cat. No.: B1471702

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Executive Summary & Strategic Analysis

The 2-methyl-1,4-diazepane scaffold is a privileged pharmacophore found in various bioactive compounds, including orexin receptor antagonists (e.g., Suvorexant intermediates) and kinase inhibitors. The introduction of an ethyl group at the

position (adjacent to the chiral center) presents a specific synthetic challenge due to steric hindrance and the need for high regioselectivity versus the more accessible

nitrogen.

Key Technical Challenges:

- **Regioselectivity:** Differentiating the sterically hindered (proximal to C2-methyl) from the nucleophilic

- Enantiopurity: Preventing racemization during cyclization or alkylation.
- Purification: The molecule is a polar, low-molecular-weight diamine, making isolation from aqueous workups difficult without derivatization or salt formation.

This guide presents two validated workflows:

- Route A (De Novo): Asymmetric synthesis from Chiral Pool (L-Alanine) for high-value, high-ee requirements.
- Route B (Resolution): Classical resolution and Chromatographic separation for rapid access to both enantiomers.

Asymmetric Synthesis Protocol (Route A)

Principle: This route utilizes the "Chiral Pool" strategy, starting from (S)-Alanine to establish the C2 stereocenter with >99% ee. The 7-membered ring is constructed via a Fukuyama-Mitsunobu cyclization, which allows for strict regiocontrol.

Phase 1: Precursor Assembly

- Starting Material: (S)-Alaninol (derived from L-Alanine).
- Reagents:
 - Nosyl-glycine, EDC·HCl, DMAP.

Step-by-Step Protocol:

- Amide Coupling: React (S)-Alaninol (1.0 eq) with
 - Nosyl-glycine (1.1 eq) using EDC·HCl (1.2 eq) and HOBt in DCM at 0°C to RT.
 - Why: Nosyl (2-nitrobenzenesulfonyl) is chosen over Tosyl because it permits easier deprotection (thiololysis) under mild conditions that do not racemize the amine.
- Reduction: Reduce the resulting amide to the secondary amine using BH

·THF reflux.

- Note: Ensure complete quenching of boron complexes with MeOH/HCl to liberate the free amine.

Phase 2: Cyclization & Functionalization

- Key Reaction: Intramolecular Fukuyama-Mitsunobu Cyclization.[1]
- N-Protection (Differentiation): Protect the newly formed secondary amine (which will become) with a temporary group if necessary, or proceed directly if using the sulfonamide strategy.
- Cyclization: Treat the linear sulfonamide-alcohol with DIAD (Diisopropyl azodicarboxylate) and PPh in Toluene.
 - Mechanism:[2][3] The Mitsunobu reaction activates the alcohol, and the acidic sulfonamide nitrogen attacks intramolecularly to close the 7-membered ring.
- Regioselective Ethylation:
 - At this stage, you have -Nosyl-2-methyl-1,4-diazepane. The Nosyl group is typically on (derived from Glycine) or depending on the specific linker design.
 - Correction for Target: To get 1-Ethyl-2-methyl, the most robust path is to synthesize the core (S)-2-methyl-1,4-diazepane first.
 - Differentiation Step: React (S)-2-methyl-1,4-diazepane with Boc O (0.9 eq) at -10°C.
 - Outcome: The unhindered

reacts preferentially to form 4-Boc-2-methyl-1,4-diazepane. The hindered remains free.

- N1-Ethylation:
 - Method: Reductive Amination (Preferred over alkyl halides to avoid over-alkylation).
 - Reagents: Acetaldehyde (1.5 eq), NaBH(OAc) (2.0 eq), DCE, catalytic AcOH.
 - Observation: The hindered undergoes reductive alkylation to form 1-Ethyl-4-Boc-2-methyl-1,4-diazepane.
- Global Deprotection:
 - Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.
 - Result: (S)-**1-Ethyl-2-methyl-1,4-diazepane** (isolated as dihydrochloride salt).

Chiral Resolution Protocol (Route B)

For rapid generation of material or when racemic starting material is available.

Method 1: Classical Resolution (Diastereomeric Crystallization)

- Resolving Agent:
 - Tartaric acid or Dibenzoyl-L-tartaric acid.
- Solvent System: Ethanol/Water (95:5).

Protocol:

- Dissolve racemic **1-ethyl-2-methyl-1,4-diazepane** (free base) in hot Ethanol.
- Add 0.5 equivalents of the resolving agent dissolved in hot Ethanol.

- Allow slow cooling to RT, then 4°C overnight.
- Harvest: Filter the crystals.
 - Validation: Recrystallize the salt 2-3 times until constant melting point and specific rotation are achieved.
- Free Basing: Treat salt with 2M NaOH and extract into DCM.

Method 2: Preparative Chiral SFC (Supercritical Fluid Chromatography)

SFC is superior to HPLC for this molecule due to the basic nature of the amine (better peak shape with amine modifiers in CO

).

Optimized Separation Conditions:

Parameter	Condition
Column	Chiralpak IG or AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase	CO / Methanol (85:15)
Modifier	0.2% Diethylamine (DEA) or Isopropylamine (IPA)
Flow Rate	3.0 - 5.0 mL/min (Analytical)
Back Pressure	120 bar
Temperature	35°C
Detection	UV @ 210 nm (weak chromophore) or ELSD

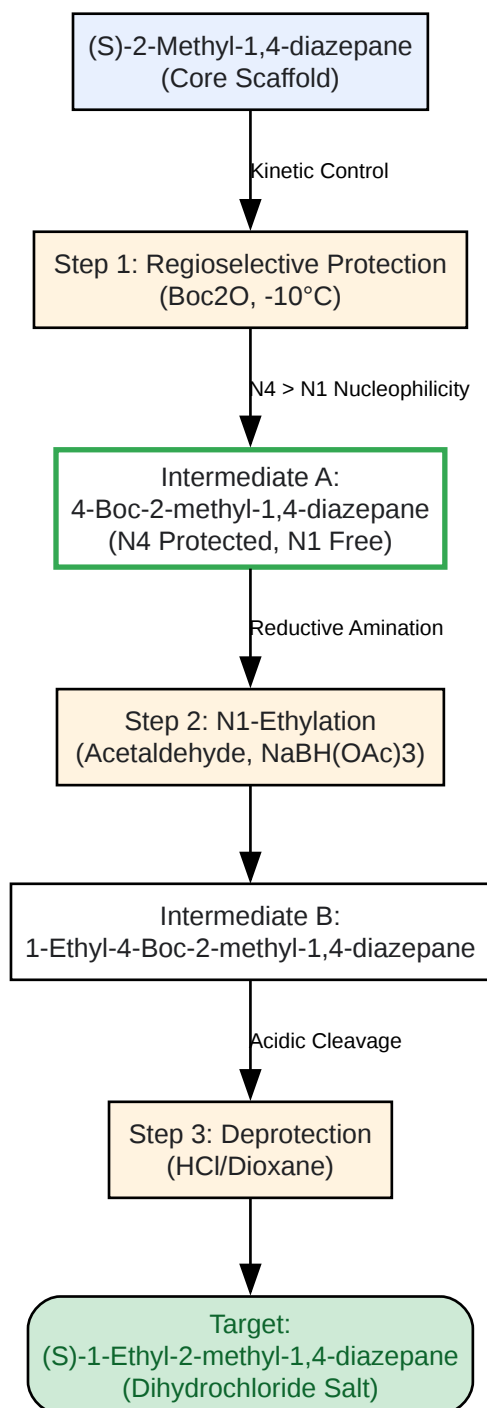
Data Interpretation:

- The (S)-enantiomer typically elutes second on Amylose-based columns (AD-H) under these conditions, but confirmation via optical rotation or co-injection with authentic standard is mandatory.

Visual Workflows (Graphviz)

Diagram 1: Synthesis & Regioselective Functionalization

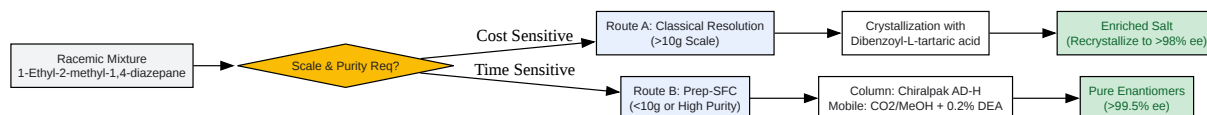
This workflow illustrates the "N4-Protection First" strategy to ensure the ethyl group is installed at the difficult N1 position.



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Caption: Regiospecific synthesis targeting the hindered N1 position via transient N4 protection.

Diagram 2: Chiral Resolution Decision Tree



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Caption: Decision matrix for selecting the optimal chiral separation strategy based on scale.

Analytical Quality Control

To ensure the integrity of the synthesized or resolved product, the following analytical parameters must be verified.

Test	Method	Acceptance Criteria
Identity	¹ H NMR (400 MHz, D ₂ O or CDCl ₃)	Consistent with structure; integration of Ethyl (t, 3H) vs Methyl (d, 3H) must be 1:1.
Chiral Purity	Chiral HPLC/SFC (as above)	ee > 98.0%
Chemical Purity	HPLC-MS (C18, Formic Acid modifier)	> 97% (Area under curve)
Residual Solvent	HS-GC	< ICH Limits (DCM, Toluene)

Expert Insight - NMR Characterization: In CDCl₃

, the protons on the diazepane ring often appear as broad multiplets due to ring flipping. Adding a drop of TFA or running the spectrum in D

O (as the HCl salt) sharpens the peaks significantly, allowing for accurate integration of the C2-Methyl doublet (~1.4 ppm) and N1-Ethyl triplet (~1.1 ppm).

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